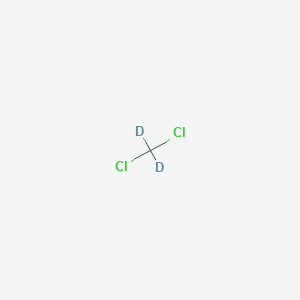

Dichloromethane-d2

描述

准备方法

Synthetic Routes and Reaction Conditions

Dichloromethane-d2 is typically synthesized by the deuteration of dichloromethane. The process involves the exchange of hydrogen atoms in dichloromethane with deuterium atoms. This can be achieved through a reaction with deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of deuterium oxide (D2O) as a deuterium source. The reaction is carried out in a high-pressure reactor where dichloromethane is exposed to deuterium oxide in the presence of a catalyst. The resulting product is then purified through distillation to obtain high-purity this compound .

化学反应分析

Acid-Base Reactions

CD₂Cl₂ participates in protonation/deprotonation equilibria. Thermodynamic data from gas-phase studies ( ):

Reaction :

| Parameter | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| Δ<sub>r</sub>H° | 1572 ± 9.2 | G+TS | |

| Δ<sub>r</sub>G° | 1540 ± 8.4 | IMRE |

The reaction is exothermic and spontaneous under standard conditions, with kinetic isotope effects (KIEs) influencing deuterium retention in intermediates.

Thermal Decomposition

At elevated temperatures (>120°C), CD₂Cl₂ decomposes into hazardous products ( ):

| Decomposition Product | Conditions | Hazard Profile |

|---|---|---|

| CO/CO₂ | Oxidative pyrolysis | Toxic, asphyxiant |

| DCl (deuterated HCl) | Hydrolysis with moisture | Corrosive |

| Phosgene (COCl₂) | Incomplete combustion | Highly toxic |

Thermal stability is comparable to CH₂Cl₂, with no significant isotopic effects on decomposition pathways.

Reactivity with Metals and Bases

CD₂Cl₂ reacts vigorously with alkali metals and strong bases ( ):

Example Reaction with Sodium :

| Risk Factor | Mitigation Strategy |

|---|---|

| Explosive gas release | Use inert atmosphere |

| Exothermic reaction | Temperature-controlled setup |

Reactions with aqueous bases (e.g., NaOH) yield deuterated formaldehyde derivatives under controlled conditions ( ).

Oxidation Reactions

CD₂Cl₂ resists oxidation under ambient conditions but reacts with strong oxidizers:

Reaction with Ozone :

| Oxidizing Agent | Product Profile |

|---|---|

| O₃ | Phosgene, deuterated water |

| KMnO₄ (acidic) | CO₂, Cl⁻ ions |

Oxidation kinetics are slower than CH₂Cl₂ due to deuterium’s mass effect ( ).

Table 1: Thermodynamic Parameters for Protonation ( )

| Reaction | Δ<sub>r</sub>H° (kJ/mol) | Δ<sub>r</sub>G° (kJ/mol) |

|---|---|---|

| CHCl₂⁻ + H⁺ → CH₂Cl₂ | 1572 ± 9.2 | 1540 ± 8.4 |

Table 2: Hazardous Decomposition Products ( )

| Condition | Primary Products | Secondary Products |

|---|---|---|

| Pyrolysis (>120°C) | CO, DCl | Phosgene |

| Hydrolysis | DCl, CO₂ | – |

科学研究应用

NMR Spectroscopy

Dichloromethane-d2 is primarily employed as a solvent in NMR spectroscopy due to its ability to provide high-quality spectra with minimal interference. The deuterated nature of the solvent reduces background signals, allowing for clearer analysis of organic compounds.

Key Properties for NMR Applications:

- Deuteration Degree: Typically ≥ 99.5% to ensure minimal proton interference.

- Chemical Compatibility: Effective for a wide range of organic compounds, making it suitable for diverse chemical analyses.

- Volatility and Solubility: Its low boiling point allows for easy evaporation post-analysis, facilitating sample recovery.

| Property | Value |

|---|---|

| Chemical Formula | CD₂Cl₂ |

| Molar Mass | 86.95 g/mol |

| Boiling Point | 39.6 °C |

| Deuteration Degree | ≥ 99.5% |

Pharmaceutical Industry

In the pharmaceutical sector, this compound is utilized in drug formulation and development processes. Its properties as a solvent are crucial for the extraction and purification of active pharmaceutical ingredients (APIs).

Applications in Pharmaceuticals:

- Extraction Processes: Used for extracting compounds from plant materials or other sources.

- Solvent for Reactions: Serves as a solvent in various chemical reactions during drug synthesis.

- Stability Studies: Employed in stability testing of formulations to assess the impact of solvents on drug integrity.

Environmental Studies

This compound is also significant in environmental chemistry, particularly in studies involving the detection and quantification of pollutants.

Environmental Applications:

- Trace Analysis: Utilized in gas chromatography-mass spectrometry (GC-MS) for detecting trace levels of organic pollutants.

- Pollutant Behavior Studies: Helps in understanding the behavior and degradation pathways of chlorinated solvents in environmental matrices.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

-

Case Study 1: NMR Analysis of Organic Compounds

A study demonstrated that using this compound allowed researchers to identify complex organic structures with high precision due to reduced spectral noise, leading to better structural elucidation. -

Case Study 2: Pharmaceutical Solvent Efficacy

Research indicated that formulations using this compound exhibited improved solubility profiles for certain APIs compared to traditional solvents, enhancing bioavailability. -

Case Study 3: Environmental Monitoring

An investigation into groundwater contamination utilized this compound as an internal standard in GC-MS analysis, improving the accuracy of pollutant quantification.

作用机制

The mechanism of action of dichloromethane-d2 is primarily related to its role as a solvent. In NMR spectroscopy, it dissolves the sample and provides a deuterium signal that does not interfere with the proton signals of the sample. This allows for clearer and more accurate analysis of the sample’s structure . In chemical reactions, this compound acts as a medium that facilitates the interaction of reactants, thereby influencing the reaction rate and outcome .

相似化合物的比较

Dichloromethane-d2 is similar to other deuterated solvents such as chloroform-d (CDCl3) and acetonitrile-d3 (CD3CN). it has unique properties that make it suitable for specific applications:

Acetonitrile-d3: Acetonitrile-d3 is another deuterated solvent used in NMR spectroscopy, but this compound is preferred for reactions requiring a non-polar solvent.

Similar compounds include:

- Chloroform-d (CDCl3)

- Acetonitrile-d3 (CD3CN)

- Dimethyl sulfoxide-d6 (CD3SOCD3)

- Methanol-d4 (CD3OD)

生物活性

Dichloromethane-d2 (DCM-d2), a deuterated form of dichloromethane, is widely utilized in various fields, including organic synthesis and analytical chemistry. Its biological activity has garnered attention due to its potential implications in toxicology and pharmacology. This article reviews the biological activity of DCM-d2, focusing on its cytotoxic effects, metabolic pathways, and associated health risks based on diverse research findings.

Dichloromethane (DCM), chemically represented as CH₂Cl₂, is a colorless, volatile liquid with a sweet odor. The deuterated variant, DCM-d2 (CD₂Cl₂), features two deuterium atoms replacing the hydrogen atoms in the molecular structure. This modification aids in tracing and analyzing metabolic pathways in biological systems.

Cytotoxicity and Apoptosis Induction

Research indicates that DCM exhibits significant cytotoxic effects on various cell lines. A study investigating the extracts of Scrophularia oxysepala demonstrated that DCM extracts induced apoptosis in MCF-7 human breast cancer cells. The half-maximal inhibitory concentration (IC50) values for DCM extracts were significantly lower than those for methanol extracts, indicating higher cytotoxic potency:

| Extract Type | IC50 (µg/ml) at 12 hrs | IC50 (µg/ml) at 24 hrs | IC50 (µg/ml) at 48 hrs |

|---|---|---|---|

| Dichloromethane | 57.5 | 22.7 | 19.8 |

| Methanol | >400 | 180.5 | 100 |

The study reported that DCM extract-treated cells exhibited a higher rate of apoptosis (76%) compared to methanol extract-treated cells (66%) after 24 hours of exposure . This suggests that DCM may serve as a promising candidate for anticancer therapies.

The cytotoxic effects of DCM are primarily attributed to its ability to induce apoptosis through various mechanisms, including DNA fragmentation and disruption of mitochondrial function. The TUNEL assay confirmed the presence of nucleosomal DNA fragments in treated cells, indicating late-stage apoptosis . Furthermore, the involvement of reactive intermediates formed during metabolism, such as formaldehyde, has been implicated in its toxicological profile .

Metabolic Pathways

Dichloromethane is metabolized primarily via two pathways:

- Cytochrome P450 Pathway : This pathway predominantly operates at lower exposure concentrations and leads to the formation of carbon monoxide.

- Glutathione Conjugation Pathway : This pathway results in the conjugation of DCM to glutathione, producing reactive intermediates that can cause cellular damage .

Health Risks and Epidemiological Studies

Case Studies

Several case studies have documented fatalities related to DCM exposure, emphasizing its potential neurotoxic effects at high concentrations. Acute exposure has been associated with neurological deficits, including impaired memory and decreased motor activity . These findings underscore the need for caution when handling this compound in both industrial and laboratory settings.

属性

IUPAC Name |

dichloro(dideuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2/c2-1-3/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWUJEATGCHHMB-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937204 | |

| Record name | Dichlorodideuteriomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a penetrating odor like ether; Hygroscopic; [NTP] | |

| Record name | Methylene chloride-d2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

353.1 [mmHg] | |

| Record name | Methylene chloride-d2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1665-00-5 | |

| Record name | Dichloromethane-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloro(2H2)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodideuteriomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(2H2)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dichloromethane-d2?

A1: The molecular formula of this compound is CD2Cl2, and its molecular weight is 86.95 g/mol.

Q2: How does deuteration affect the spectroscopic properties of dichloromethane?

A2: Deuteration significantly alters the NMR spectrum of dichloromethane. In 1H NMR, the signal from the CH2 group in dichloromethane (CH2Cl2) is absent in this compound due to the replacement of hydrogen atoms with deuterium. This eliminates interference from the solvent signal, allowing for clearer observation of the analyte signals. []

Q3: Can you provide an example of how the chemical shifts of residual protons in this compound are affected by the presence of salts?

A3: Research has shown that adding tetra-n-butylammonium chloride (TBACl) to this compound causes a downfield shift in the residual proton signal. This shift is linearly dependent on the concentration of TBACl. []

Q4: Why is this compound widely used as a solvent in NMR spectroscopy?

A4: this compound is a preferred solvent for NMR spectroscopy due to its several advantageous properties:

- Deuteration: Its deuterium atoms (2H) are NMR inactive in the 1H NMR frequency range, minimizing interference with analyte signals. []

Q5: How does this compound affect the rate of olefin metathesis reactions catalyzed by certain ruthenium complexes?

A5: Studies on ring-closing olefin metathesis reactions, using complexes like [(η6-p-cymene)(PCy3)RuCl(CCCPh2)]OTf, have shown that reaction rates are generally slower in this compound compared to benzene-d6. This suggests that solvent polarity can influence the catalytic activity of these ruthenium complexes. [, ]

Q6: Can you give an example of how this compound is used to study reaction kinetics?

A6: this compound was used as a solvent in a study investigating the kinetics of fast hydrogen bond formation between pyridine and hexafluoroisopropanol. Using Coherent anti-Stokes Raman scattering (CARS) microspectroscopy, researchers were able to determine lower limits for the formation and dissociation rate constants of the hydrogen-bonded complex. []

Q7: Are there specific examples of reactions where this compound is used to investigate reaction mechanisms?

A7: Yes, one example is the study of sulfonation reactions. Research on the sulfonation of allylsilanes with sulfur trioxide in this compound provided direct NMR evidence for the formation of β-sultones as initial intermediates. This helped to elucidate the reaction mechanism and understand the selectivity of the sulfonation process. []

Q8: Can this compound participate in reactions as more than just a solvent?

A8: While primarily used as a solvent, this compound can participate in reactions under specific conditions. For example, in the presence of dimethyldioxirane-d6, this compound can act as a source of ligands in reactions involving iron(III) tetramesitylporphyrin. This highlights the need to consider potential side reactions involving the solvent. []

Q9: How is this compound utilized in computational chemistry studies?

A9: this compound serves as a model solvent in molecular dynamics simulations and quantum chemical calculations. Its properties and interactions with solutes can be simulated to understand various chemical phenomena, such as:

- Molecular Dynamics: Simulating molecular motions and interactions within this compound can provide insights into solvation dynamics, conformational changes, and reaction mechanisms. []

- Vibrational Energy Relaxation: Studying the energy transfer between vibrationally excited molecules and this compound can help understand solvent effects on vibrational relaxation processes. []

- Hydrogen Bonding: Investigating the nature and strength of hydrogen bonding interactions between solutes and this compound can provide insights into molecular recognition and self-assembly processes. [, ]

Q10: Are there any applications of this compound in materials science?

A10: this compound is used in materials science research, particularly in polymer chemistry. For instance, it was utilized in the characterization of supramolecular H-shaped (ter)polymers formed via multiple hydrogen bonding between Hamilton wedge (HW) functionalized block copolymers and cyanuric acid (CA) functionalized polymers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。